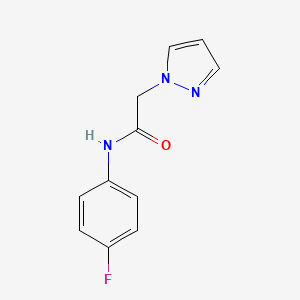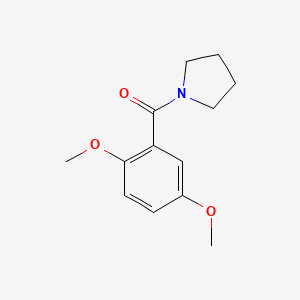
4-bromo-N-(1H-indazol-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(1H-indazol-5-yl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. This compound is also known as BI-2536 and has been found to exhibit anti-tumor activity in various cancer cell lines.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-(1H-indazol-5-yl)benzamide has been extensively studied for its potential applications in cancer research. It has been found to exhibit anti-tumor activity in various cancer cell lines, including breast, lung, and ovarian cancer. This compound has been shown to inhibit the activity of Polo-like kinase 1 (PLK1), which is a key regulator of cell division. PLK1 is overexpressed in many types of cancer, and inhibiting its activity can lead to cell cycle arrest and apoptosis.
Wirkmechanismus
The mechanism of action of 4-bromo-N-(1H-indazol-5-yl)benzamide involves the inhibition of PLK1 activity. PLK1 is a serine/threonine kinase that plays a critical role in cell division. It is involved in the regulation of mitotic entry, spindle assembly, chromosome segregation, and cytokinesis. Inhibition of PLK1 activity leads to defects in these processes, which can ultimately result in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-(1H-indazol-5-yl)benzamide are primarily related to its inhibition of PLK1 activity. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which can lead to tumor regression. In addition, 4-bromo-N-(1H-indazol-5-yl)benzamide has been found to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-bromo-N-(1H-indazol-5-yl)benzamide in lab experiments is its specificity for PLK1. This compound has been shown to selectively inhibit PLK1 activity without affecting other kinases. This specificity makes it a valuable tool for studying the role of PLK1 in cell division and cancer progression. However, one limitation of using 4-bromo-N-(1H-indazol-5-yl)benzamide is its low yield in the synthesis process. This can make it difficult to obtain large quantities of the compound for use in experiments.
Zukünftige Richtungen
There are several future directions for research on 4-bromo-N-(1H-indazol-5-yl)benzamide. One area of interest is the development of more efficient synthesis methods to increase the yield of the compound. Another direction is the investigation of the potential therapeutic applications of 4-bromo-N-(1H-indazol-5-yl)benzamide in cancer treatment. This compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Additionally, there is potential for the use of 4-bromo-N-(1H-indazol-5-yl)benzamide in combination with other anti-cancer agents to enhance their effectiveness. Overall, the potential applications of 4-bromo-N-(1H-indazol-5-yl)benzamide in cancer research make it an important area of study for future research.
Synthesemethoden
The synthesis of 4-bromo-N-(1H-indazol-5-yl)benzamide involves a multi-step process that starts with the reaction of 4-bromoaniline with 2-chloroacetyl chloride to yield 4-bromo-N-(2-chloroacetyl)aniline. This intermediate is then reacted with 5-aminooxazole in the presence of sodium hydride to produce 4-bromo-N-(1H-indazol-5-yl)benzamide. The yield of this reaction is typically around 30%.
Eigenschaften
IUPAC Name |
4-bromo-N-(1H-indazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O/c15-11-3-1-9(2-4-11)14(19)17-12-5-6-13-10(7-12)8-16-18-13/h1-8H,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCNDXJSKJQOIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)NN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(1H-indazol-5-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}amino)ethan-1-ol](/img/structure/B7460323.png)

![Ethyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate](/img/structure/B7460329.png)

![3-fluoro-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B7460337.png)
![N-[(3-ethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine](/img/structure/B7460345.png)
![N-[4-(aminomethyl)phenyl]-2-imidazol-1-ylacetamide](/img/structure/B7460353.png)
![N-[(4-fluorophenyl)methyl]isoquinoline-5-sulfonamide](/img/structure/B7460358.png)
![[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone](/img/structure/B7460371.png)


![4-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B7460386.png)